molecular formula C23H31N5O2S B2810115 N-{5-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}-4-fluorobenzamide CAS No. 1251671-82-5

N-{5-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}-4-fluorobenzamide

Cat. No.: B2810115
CAS No.: 1251671-82-5
M. Wt: 441.59
InChI Key: ZVTQGCRBMCKDRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}-4-fluorobenzamide is a useful research compound. Its molecular formula is C23H31N5O2S and its molecular weight is 441.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Therapeutic Applications

1,3,4-Oxadiazole derivatives exhibit a diverse array of bioactivities due to their unique structural features. These compounds are known to engage in effective binding with various enzymes and receptors in biological systems, facilitated by weak interactions like hydrogen bonding. This property underlies their potential in medicinal chemistry, where they are explored for treating a range of diseases including cancer, bacterial infections, tuberculosis, inflammation, neuropathic pain, hypertension, allergies, parasitic infections, obesity, and viral diseases (Verma et al., 2019).

Antimicrobial and Antitubercular Activity

The modification of isoniazid structures incorporating 1,3,4-oxadiazole rings has been evaluated for antitubercular activity against various strains of Mycobacterium tuberculosis, showcasing significant efficacy comparable to known medications. This highlights the role of these derivatives in developing new anti-TB compounds (Asif, 2014).

Biological Activities of Coumarin and Oxadiazole Derivatives

Coumarins and oxadiazoles, as distinct chemical classes, share a broad spectrum of pharmacological activities. The review of coumarin and oxadiazole derivatives indicates their significant potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents. This demonstrates the versatility of the 1,3,4-oxadiazole ring as a pharmacophore in drug design (Jalhan et al., 2017).

Synthesis and Pharmacology

Recent advances in the synthesis of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives, their chemical properties, and pharmacokinetic profiles have been documented. These compounds are characterized by their ability to form hydrogen bonds with biomolecules, which is crucial for their pharmacological activities. The focus on oxadiazole derivatives is driven by their antibacterial, anti-inflammatory, anti-tuberculous, antifungal, anti-diabetic, and anticancer activities, underscoring their importance in drug development (Wang et al., 2022).

Mechanism of Action

The mechanism of action of this compound is not known. It’s important to note that the biological activity of a compound is often related to its structure, and this compound’s complex structure suggests that it could interact with biological systems in a variety of ways .

Safety and Hazards

The safety and hazards associated with this compound are not known. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid potential health risks .

Properties

IUPAC Name

N-cyclohexyl-2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O2S/c1-30-20-9-7-19(8-10-20)27-11-13-28(14-12-27)21-15-23(25-17-24-21)31-16-22(29)26-18-5-3-2-4-6-18/h7-10,15,17-18H,2-6,11-14,16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTQGCRBMCKDRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=CC(=NC=N3)SCC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.